Irsogladine is under investigation in clinical trial NCT02581696 (The Drug-drug Interaction and Safety of Lafutidine and Irsogladine Maleate in Healthy Adult Volunteers).
Irsogladine
CAS No.: 57381-26-7
Cat. No.: VC20742511
Molecular Formula: C9H7Cl2N5
Molecular Weight: 256.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57381-26-7 |
---|---|
Molecular Formula | C9H7Cl2N5 |
Molecular Weight | 256.09 g/mol |
IUPAC Name | 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |
Standard InChI Key | ATCGGEJZONJOCL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl |
Canonical SMILES | C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl |
Melting Point | 268.5 °C |
Chemical Structure and Properties
Irsogladine, chemically known as 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine, is a dichlorobenzene derivative with a molecular formula of C9H7Cl2N5 . It exists as a white crystalline powder with a molecular weight of 256.09 g/mol . The compound's structure features a triazine ring substituted with two amino groups and a 2,5-dichlorophenyl moiety, conferring its specific pharmacological properties .
Physical and Chemical Characteristics
The molecule possesses an achiral stereochemistry with no defined stereocenters and no E/Z centers . Below is a comprehensive table of irsogladine's chemical properties:
Property | Value |
---|---|
Chemical Formula | C9H7Cl2N5 |
Molecular Weight | 256.09 g/mol |
SMILES Notation | NC1=NC(=NC(N)=N1)C2=CC(Cl)=CC=C2Cl |
InChIKey | ATCGGEJZONJOCL-UHFFFAOYSA-N |
Physical Appearance | White crystalline powder |
Solubility | Soluble in DMSO |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
Charge | 0 |
CAS Registry Number | 57381-26-7 |
Irsogladine is commonly administered as the maleate salt, particularly in clinical applications and pharmacological studies, which enhances its bioavailability and stability .
Pharmacological Mechanisms
Irsogladine exhibits multiple mechanisms of action that contribute to its therapeutic efficacy, particularly in gastrointestinal protection. Understanding these mechanisms provides insight into the drug's diverse effects and potential applications.
Phosphodiesterase Inhibition
One of the primary mechanisms of irsogladine is its selective inhibition of phosphodiesterase 4 (PDE4) . This inhibition prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), an important secondary messenger molecule involved in signal transduction . The resulting increase in intracellular cAMP content occurs through non-selective inhibition of phosphodiesterase isozymes . This elevation in cAMP levels contributes to the compound's gastroprotective properties and influences multiple cellular processes including inflammation, mucus secretion, and cell communication .
Enhancement of Intercellular Communication
A distinctive feature of irsogladine is its ability to facilitate gap junctional intercellular communication . This enhancement of intercellular connection is achieved partly through muscarinic acetylcholine receptor binding . Improved gap junctional communication strengthens the gastric mucosal barrier function by facilitating the coordinated response of epithelial cells to potential damage, thereby enhancing tissue resilience against various irritants .
Nitric Oxide-Mediated Cytoprotection
Irsogladine exhibits gastric cytoprotection partly mediated by endogenous nitric oxide . This mechanism involves the stimulation of nitric oxide production, which leads to vasodilation, improved gastric blood flow, and enhanced mucosal defense mechanisms . The nitric oxide pathway contributes significantly to the drug's ability to prevent and heal mucosal damage.
Therapeutic Applications
Irsogladine has established and emerging therapeutic applications, primarily centered around gastrointestinal conditions but extending to other potential uses based on its multifaceted mechanisms.
Gastrointestinal Conditions
The primary approved use of irsogladine is for the treatment of peptic ulcer disease and acute gastritis . It has demonstrated superiority to gefarnate (a similar therapeutic category drug) in a randomized, controlled, and double-blind clinical study conducted in 1987 . Its efficacy in these conditions stems from its ability to enhance mucosal protection through multiple mechanisms rather than reducing gastric acid secretion .
Prevention of Drug-Induced Gastrointestinal Damage
Research indicates that irsogladine can mitigate adverse gastrointestinal reactions induced by various medications . These include nonsteroidal anti-inflammatory drugs (NSAIDs), bisphosphonates, and selective serotonin re-uptake inhibitors (SSRIs) . This protective effect makes irsogladine a potential adjunct therapy for patients requiring long-term treatment with medications known to cause gastrointestinal damage.
Helicobacter pylori-Related Pathologies
Studies have verified the effects of irsogladine on Helicobacter pylori-related pathological changes in the stomach . This suggests potential applications in the management of H. pylori infections and their associated complications, although more clinical research is needed to fully establish efficacy in this area.
Preclinical and Clinical Studies
Numerous studies have investigated irsogladine's effects, mechanisms, and potential applications, providing a substantial body of evidence for its therapeutic value.
Clinical Trials
Irsogladine has reached a maximum clinical trial phase of II across all indications . One notable recent investigation is clinical trial NCT02581696, which studies the drug-drug interaction and safety of lafutidine and irsogladine maleate in healthy adult volunteers . This ongoing research aims to establish the safety profile of irsogladine when used in combination with other gastroprotective agents.
Animal Model Studies
Recent research using Apc-mutant Min mice has demonstrated that irsogladine maleate significantly suppresses intestinal polyp formation . In this study, treatment with irsogladine maleate at doses of 5 and 50 ppm reduced the number of intestinal polyps to 69% and 66% of the untreated control value, respectively . The mechanism appears to involve suppression of the NF-κB signaling pathway, as evidenced by decreased mRNA levels of downstream targets IL-1β and IL-6 in the polyps of treated mice .
In Vitro Studies
Laboratory investigations have revealed that irsogladine decreases AP-1 and NF-κB transcriptional activities by 47% and 38% of the untreated control value, respectively . These findings suggest anti-inflammatory and potential anti-cancer properties that warrant further investigation. Additionally, irsogladine inhibits superoxide production in human neutrophils and demonstrates inhibitory effects on both in vitro and in vivo angiogenesis .
Pharmacokinetics
Understanding the pharmacokinetic profile of irsogladine provides insights into its clinical application and dosing considerations.
Absorption, Distribution, and Elimination
Irsogladine is administered orally, with pharmacokinetic studies primarily conducted using the maleate salt form . The table below summarizes key pharmacokinetic parameters:
Parameter | Value | Study Conditions | Population |
---|---|---|---|
C<sub>max</sub> | 84 ng/mL | 4 mg single oral dose | Healthy adult volunteers (male and female) |
C<sub>max</sub> | 83.6 ng/mL | 4 mg single oral dose | Healthy adult volunteers (male and female) |
AUC | 11005.4 ng × h/mL | 4 mg single oral dose | Healthy adult volunteers |
These pharmacokinetic data demonstrate consistent absorption following oral administration, with peak plasma concentrations reached shortly after dosing . The consistent C<sub>max</sub> values between studies suggest reliable bioavailability of the oral formulation.
Recent Research Developments
Recent investigations into irsogladine have expanded beyond its established gastric mucosal protection to explore potential applications in cancer prevention and inflammatory conditions.
Oxidative Stress Reduction
The levels of oxidative stress-related markers, specifically reactive carbonyl species, in the livers of Min mice were significantly decreased following the administration of irsogladine maleate . This antioxidant effect may contribute to the compound's cytoprotective actions and suggests potential applications in conditions characterized by oxidative damage .
Anti-Angiogenic Properties
Irsogladine has demonstrated potent inhibition of angiogenesis in both wild-type and plasminogen activator-deficient mice . This anti-angiogenic property, along with its effects on transcription factors like NF-κB and AP-1, suggests potential applications in cancer therapy and other conditions characterized by pathological angiogenesis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume